molecular formula C21H21NO4 B5455672 ethyl 1-(naphtho[2,1-b]furan-2-ylcarbonyl)-4-piperidinecarboxylate

ethyl 1-(naphtho[2,1-b]furan-2-ylcarbonyl)-4-piperidinecarboxylate

Cat. No.: B5455672
M. Wt: 351.4 g/mol
InChI Key: JVJCNCNNSODCIP-UHFFFAOYSA-N
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Description

Ethyl naphtho[2,1-b]furan-2-carboxylate is a chemical compound that has been synthesized and characterized by spectroscopic techniques . It is a white crystalline solid . Many compounds involving a naphthofuran ring have attracted much attention due to their diverse pharmacological properties, such as antibacterial, antitumor, and antielmintic activities .


Synthesis Analysis

The compound was synthesized and characterized by spectroscopic techniques . The synthesis involved the reaction of 1-naphthol with paraformaldehyde in the presence of magnesium chloride (MgCl2) and triethylamine as the base .


Molecular Structure Analysis

The structure of the compound was confirmed by X-ray diffraction studies . The title compound crystallizes in the monoclinic crystal system and space group P21/c with cell parameters: a = 13.112(4)Å, b = 5.910(1)Å, c = 18.657(5)Å, b = 123.785(6) ̊ . The furan ring is planar .


Chemical Reactions Analysis

The compound has been used as an intermediate in the organic synthesis of a number of heterocyclic pharmacologically-active compounds . It has also been used in the synthesis of novel condensed heterocyclic compounds .


Physical and Chemical Properties Analysis

The compound is a white crystalline solid . It has a UV-Visible (SP-lmax 2102 UVPC Spectrum) = 300.3 . The 13C-NMR (CDCl3) values are: 14.4 (CH3); 61.4 (CH2); 112.7 (CH); 122.7 (CH); 123.3 (CH); 125.3 ©; 127.2 ©; 128.01, (CH); 128.0, (CH); 128.9, (CH); 129.0, (CH); 130.5 ©; 145, ©; 153.9 ©; 159.5 (C=O) .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, it is noted that many compounds involving a naphthofuran ring have diverse pharmacological properties . For example, some naphtho[1,2-b]furan-2-carboxamides serve as melanin concentrating hormone receptor 1 (MCH-R1) antagonists .

Properties

IUPAC Name

ethyl 1-(benzo[e][1]benzofuran-2-carbonyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-2-25-21(24)15-9-11-22(12-10-15)20(23)19-13-17-16-6-4-3-5-14(16)7-8-18(17)26-19/h3-8,13,15H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJCNCNNSODCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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